molecular formula C22H24N2O4S2 B2715420 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide CAS No. 1251693-00-1

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide

Cat. No.: B2715420
CAS No.: 1251693-00-1
M. Wt: 444.56
InChI Key: MKYUJPUCOSYUEC-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Similar compounds have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, various substituents are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using coupling reagents like EDCI or DCC.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with a sulfonyl chloride in the presence of a base like triethylamine.

    Ethoxyphenyl and Ethylphenyl Substitution: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The sulfonamide group is known to mimic natural substrates of enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-(4-methoxyphenyl)-N-methylsulfamoyl)-N-(3-ethylphenyl)thiophene-2-carboxamide
  • 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-(3-methylphenyl)thiophene-2-carboxamide

Uniqueness

The unique combination of ethoxyphenyl and ethylphenyl groups in 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide may confer distinct physicochemical properties, such as solubility, stability, and biological activity, compared to its analogs.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-4-16-7-6-8-17(15-16)23-22(25)21-20(13-14-29-21)30(26,27)24(3)18-9-11-19(12-10-18)28-5-2/h6-15H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYUJPUCOSYUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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